molecular formula C11H14BrN B15237364 (R)-2-(4-Bromo-3-methylphenyl)pyrrolidine

(R)-2-(4-Bromo-3-methylphenyl)pyrrolidine

Cat. No.: B15237364
M. Wt: 240.14 g/mol
InChI Key: JFLBFTBAXZNXHS-LLVKDONJSA-N
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Description

®-2-(4-Bromo-3-methylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-bromo-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Bromo-3-methylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylbenzaldehyde and ®-pyrrolidine.

    Formation of Intermediate: The 4-bromo-3-methylbenzaldehyde undergoes a condensation reaction with ®-pyrrolidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield ®-2-(4-Bromo-3-methylphenyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-(4-Bromo-3-methylphenyl)pyrrolidine may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Bromo-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the pyrrolidine ring or the phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-(4-Bromo-3-methylphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Bromo-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(4-Bromo-3-methylphenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    2-(4-Bromo-phenyl)pyrrolidine: A similar compound lacking the methyl group on the phenyl ring.

Uniqueness

®-2-(4-Bromo-3-methylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2R)-2-(4-bromo-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

JFLBFTBAXZNXHS-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H]2CCCN2)Br

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCN2)Br

Origin of Product

United States

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